Cas no 607-38-5 (2-Amino-8-nitro-naphthalin)
2-Amino-8-nitro-naphthalin Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-8-nitro-naphthalin
- 8-Nito-naphthylamin-(2)
- 8-Nitro-2-amino-naphthalin
- 8-nitro-2-naphthalenamine
- 8-nitro-2-naphthylamine
- 8-Nitro-[2]naphthylamin
- 8-nitro-[2]naphthylamine
- DTXSID00902833
- NoName_3397
- MFCD00273097
- AS-58575
- 8-nitronaphthalen-2-amine
- AF-545/00020064
- 2-Naphthalenamine, 8-nitro-
- naphthalene, 2-amino-8-nitro-
- AKOS006346290
- 8-Nitro-2-naphthalenamine #
- D85350
- 7-amino-nitronaphthalene
- 1-Nitro-7-aminonaphthalene
- SCHEMBL4277463
- 607-38-5
-
- MDL: MFCD00273097
- Inchi: 1S/C10H8N2O2/c11-8-5-4-7-2-1-3-10(12(13)14)9(7)6-8/h1-6H,11H2
- InChI Key: FGLPIWSCAOGYBA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=C2C=CC(=CC2=1)N)=O
Computed Properties
- Exact Mass: 188.058577502g/mol
- Monoisotopic Mass: 188.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 71.8Ų
2-Amino-8-nitro-naphthalin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM236810-100mg |
8-Nitronaphthalen-2-amine |
607-38-5 | 97% | 100mg |
$176 | 2023-01-07 | |
| Chemenu | CM236810-250mg |
8-Nitronaphthalen-2-amine |
607-38-5 | 97% | 250mg |
$332 | 2023-01-07 | |
| Chemenu | CM236810-1g |
8-Nitronaphthalen-2-amine |
607-38-5 | 97% | 1g |
$657 | 2023-01-07 | |
| Chemenu | CM236810-5g |
8-Nitronaphthalen-2-amine |
607-38-5 | 97% | 5g |
$1958 | 2023-01-07 | |
| eNovation Chemicals LLC | D773015-100mg |
8-nitro-2-naphthalenamine |
607-38-5 | 95% | 100mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | D773015-250mg |
8-nitro-2-naphthalenamine |
607-38-5 | 95% | 250mg |
$270 | 2024-06-06 | |
| eNovation Chemicals LLC | D773015-1g |
8-nitro-2-naphthalenamine |
607-38-5 | 95% | 1g |
$455 | 2023-09-04 | |
| 1PlusChem | 1P018UIM-100mg |
8-nitro-2-naphthalenamine |
607-38-5 | 95% | 100mg |
$136.00 | 2024-04-22 | |
| 1PlusChem | 1P018UIM-250mg |
8-nitro-2-naphthalenamine |
607-38-5 | 95% | 250mg |
$225.00 | 2024-04-22 | |
| 1PlusChem | 1P018UIM-500mg |
8-nitro-2-naphthalenamine |
607-38-5 | 95% | 500mg |
$308.00 | 2024-04-22 |
2-Amino-8-nitro-naphthalin Suppliers
2-Amino-8-nitro-naphthalin Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-Amino-8-nitro-naphthalin
Introduction to 2-Amino-8-nitro-naphthalin (CAS No: 607-38-5)
2-Amino-8-nitro-naphthalin, with the chemical identifier CAS No 607-38-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both amino and nitro functional groups on a naphthalene backbone imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 2-amino-8-nitro-naphthalin consists of a naphthalene ring system substituted at the 2-position with an amino group (-NH₂) and at the 8-position with a nitro group (-NO₂). This arrangement creates a balance between electron-donating and electron-withdrawing effects, which influences its chemical behavior and reactivity. The amino group enhances nucleophilic substitution reactions, while the nitro group participates in electrophilic aromatic substitution, allowing for diverse synthetic pathways.
In recent years, 2-amino-8-nitro-naphthalin has been explored as a key intermediate in the development of novel pharmaceutical agents. Its structural motif is reminiscent of several biologically active compounds, suggesting potential therapeutic applications. For instance, derivatives of this compound have been investigated for their antimicrobial and anticancer properties. The nitro group can be reduced to an amino group, transforming the molecule into a diamine that may exhibit enhanced bioactivity.
One of the most compelling aspects of 2-amino-8-nitro-naphthalin is its role in the synthesis of complex heterocyclic systems. Researchers have leveraged its reactivity to construct more intricate molecular architectures, including those relevant to drug discovery. The compound serves as a building block for creating fused ring systems, which are common in many pharmacologically active molecules. By modifying the substituents or extending the core structure, chemists can generate libraries of compounds with tailored properties for further biological evaluation.
The pharmaceutical industry has shown particular interest in 2-amino-8-nitro-naphthalin due to its potential as a precursor for targeted therapies. Studies have demonstrated its utility in generating small-molecule inhibitors that interact with specific biological targets. For example, modifications at the 2-amino position can introduce chiral centers, enabling the synthesis of enantiomerically pure compounds that may exhibit improved selectivity and reduced side effects. Similarly, functionalization at the 8-nitro position offers opportunities to fine-tune solubility and metabolic stability.
Advances in synthetic methodologies have further enhanced the accessibility and utility of 2-amino-8-nitro-naphthalin. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient production scales and purer yields. These innovations are particularly important in drug development, where high-purity intermediates are essential for clinical trials and commercialization. The ability to produce CAS No 607-38-5 reliably and cost-effectively has opened new avenues for medicinal chemists.
Moreover, computational chemistry has played a pivotal role in understanding the behavior of 2-amino-8-nitro-naphthalin. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. By predicting binding affinities and metabolic pathways, computational tools accelerate the drug discovery process significantly. This interdisciplinary approach combines experimental expertise with theoretical calculations to optimize lead compounds derived from 2-amino-8-nitro-naphthalin.
The environmental impact of synthesizing and handling CAS No 607-38-5 is another consideration that has driven innovation in green chemistry principles. Efforts to minimize waste and reduce hazardous byproducts have led to more sustainable synthetic routes. For instance, catalytic hydrogenation methods have been developed to convert nitro groups into amino groups under milder conditions compared to traditional chemical reduction processes. Such advancements align with global efforts to promote eco-friendly chemical manufacturing.
In conclusion,2-amino-8-nitro-naphthalin (CAS No: 607-38-5) represents a fascinating compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features make it an indispensable tool for synthesizing complex molecules with potential therapeutic benefits. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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